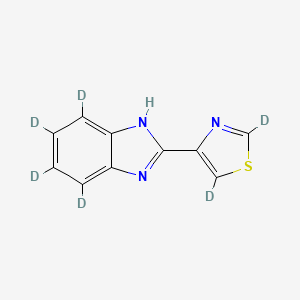

Thiabendazole D6

Beschreibung

Significance of Stable Isotope Labeling in Chemical and Biological Systems

Stable isotope labeling, utilizing non-radioactive isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a safe and powerful approach for a wide array of scientific investigations. symeres.comcreative-proteomics.com These labeled compounds are chemically identical to their natural counterparts but possess a slightly greater mass due to the presence of extra neutrons. metsol.com This subtle difference allows researchers to track their movement and transformation with high precision. creative-proteomics.commetsol.com

Applications in Reaction Mechanism Elucidation

A primary application of isotopic labeling is in the elucidation of chemical reaction mechanisms. numberanalytics.comias.ac.in By strategically placing an isotopic label on a reactant molecule, chemists can follow the labeled atom's path throughout the reaction, providing direct evidence of bond-breaking and bond-forming steps. numberanalytics.commusechem.com This information is crucial for understanding the intricate details of a reaction's progress and for optimizing reaction conditions to improve yields and minimize byproducts. ias.ac.in For instance, isotopically labeled reactants can help distinguish between different potential reaction pathways and identify the rate-determining step. numberanalytics.comias.ac.in

Role in Pharmacological Research and Drug Development

In the pharmaceutical industry, stable isotope labeling is a cornerstone of drug discovery and development. musechem.comadesisinc.com It is instrumental in studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comnuvisan.com By administering a labeled version of a drug, researchers can trace its journey through a biological system, identifying its metabolic pathways and the formation of any metabolites. musechem.commetsol.com This understanding is critical for assessing the efficacy and safety of new therapeutic agents. adesisinc.com Furthermore, isotopically labeled compounds serve as invaluable internal standards in bioanalytical methods, ensuring accurate quantification of the drug and its metabolites in complex biological samples. symeres.comnuvisan.com

Utility in Environmental Fate and Ecotoxicology Studies

The application of stable isotope analysis extends to environmental science, where it is used to track the fate of pollutants and understand their impact on ecosystems. musechem.comadesisinc.com By using labeled compounds, scientists can study the degradation, transformation, and transport of contaminants in soil, water, and air. nih.govnih.gov In ecotoxicology, stable isotope analysis helps to determine the dietary exposure and biomagnification of toxins within food webs. diva-portal.orgacs.orgresearchgate.net This knowledge is vital for assessing environmental risks and developing strategies for remediation and conservation. adesisinc.comacs.org

Deuterium (D6) Labeling as a Specific Isotopic Modification

Deuterium (²H or D), a stable isotope of hydrogen, is a frequently used label in isotopic studies. symeres.com The replacement of hydrogen with deuterium, a process known as deuteration, is a subtle yet powerful modification that can provide significant insights. nih.gov Thiabendazole (B1682256) D6 is a deuterated form of Thiabendazole, an antifungal and antiparasitic agent. biosynth.commedchemexpress.com

Impact of Deuteration on Pharmacokinetic and Metabolic Profiles

Deuteration can have a notable effect on a drug's pharmacokinetic and metabolic profile. nih.govresearchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "kinetic isotope effect." This effect can slow down the rate of metabolic reactions that involve the cleavage of this bond. symeres.com As a result, deuterated drugs may exhibit a longer half-life, reduced clearance, and altered metabolic pathways compared to their non-deuterated counterparts. symeres.comnih.govresearchgate.net This can sometimes lead to improved therapeutic properties. nih.gov The study of deuterated compounds like Thiabendazole D6 helps researchers understand these effects and explore their potential in drug design. nih.govbiosynth.com

Advantages in Mass Spectrometry Applications

Deuterium-labeled compounds, including this compound, are particularly advantageous in mass spectrometry (MS). musechem.comisowater.comsemanticscholar.org Mass spectrometry separates ions based on their mass-to-charge ratio. The distinct mass difference between a deuterated compound and its unlabeled analog allows for their clear differentiation and accurate quantification, even in complex mixtures. nih.gov Deuterated compounds are widely used as internal standards in quantitative MS-based assays, a practice that significantly improves the precision and reliability of the measurements. symeres.comnuvisan.com This is crucial for applications ranging from therapeutic drug monitoring to environmental analysis. musechem.comadesisinc.com

Research Findings on Thiabendazole and its Labeled Variants

| Property | Thiabendazole | This compound |

| Chemical Formula | C10H7N3S drugfuture.com | C10HD6N3S |

| Molecular Weight | 201.25 g/mol nih.gov | ~207.29 g/mol biosynth.com |

| Primary Use | Antifungal and antiparasitic agent guidechem.comgoogle.com | Research, particularly in pharmacokinetic and metabolic studies biosynth.com |

| Key Feature | Biologically active compound guidechem.com | Isotopically labeled for tracing and quantification biosynth.com |

This table provides a comparative overview of the parent compound Thiabendazole and its deuterated analog, this compound, highlighting their distinct characteristics and applications.

Overview of Thiabendazole and its Research Relevance

Thiabendazole is a chemical compound belonging to the benzimidazole (B57391) class. nih.govpomais.com First introduced in 1962, it is recognized for its biological activities as both a fungicide and an anthelmintic, or anti-worm, agent. nih.govatamanchemicals.com Structurally, it is composed of a benzimidazole ring linked to a thiazole (B1198619) ring. nih.govmdpi.com Thiabendazole appears as a white or cream-colored powder and is only slightly soluble in water. nih.govnewdrugapprovals.org Its mechanism of action is primarily understood to be the inhibition of the mitochondrial enzyme fumarate (B1241708) reductase, which disrupts the energy metabolism of susceptible fungi and parasites. atamanchemicals.combiosynth.com It also interferes with microtubule formation, which is essential for cell division and growth. biosynth.comrayfull.net

Data Table: Properties of Thiabendazole and this compound

| Property | Thiabendazole | This compound |

| Chemical Formula | C₁₀H₇N₃S nih.gov | C₁₀HD₆N₃S aablocks.com |

| Molecular Weight | 201.25 g/mol nih.gov | ~207.28 g/mol biosynth.comaablocks.com |

| CAS Number | 148-79-8 nih.gov | 1262551-89-2 biosynth.comaablocks.com |

Thiabendazole as a Systemic Benzimidazole Fungicide and Anthelmintic

As a systemic fungicide, Thiabendazole is absorbed and distributed within plant tissues, allowing it to provide both protective and curative action against a wide range of fungal diseases. pomais.comrayfull.netrayfull.com It is particularly effective as a post-harvest fungicide, used to control mold, rot, and other storage diseases on fruits and vegetables such as citrus, bananas, and potatoes. pomais.comrayfull.netrayfull.com It is effective against fungal species like Aspergillus, Botrytis, Penicillium, and Fusarium. nih.govrayfull.net

In its role as an anthelmintic, Thiabendazole is effective against a variety of parasitic worms. atamanchemicals.comnih.gov It has been used in both human and veterinary medicine to treat infections caused by threadworms (Strongyloides stercoralis), pinworms, roundworms, and hookworms. nih.govrxlist.comorst.edu

Current Research Gaps Addressed by this compound Studies

The widespread use of Thiabendazole in agriculture and medicine necessitates accurate and reliable methods for its quantification in various complex matrices, such as food products, environmental samples, and biological fluids. mdpi.com A significant research challenge is that direct analysis of these samples can lead to inaccurate results due to "matrix effects," where other molecules in the sample interfere with the detection of Thiabendazole. musechem.comclearsynth.com

This is the critical research gap that this compound is designed to fill. This compound is a deuterated derivative of Thiabendazole, where six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. biosynth.comaablocks.comlgcstandards.com This isotopic labeling increases the molecular weight of the compound without altering its chemical behavior. clearsynth.com

By using this compound as a stable isotope-labeled internal standard in mass spectrometry-based analytical methods (such as LC-MS/MS), researchers can overcome the limitations of conventional analysis. crimsonpublishers.comclearsynth.com When added to a sample, this compound co-elutes with the unlabeled Thiabendazole but is detected as a separate ion due to its higher mass. foodriskmanagement.com This allows it to serve as a precise reference point to correct for any analyte loss during sample preparation and to compensate for matrix-induced signal suppression or enhancement. musechem.comclearsynth.com The use of this compound is therefore essential for developing highly accurate and precise methods for:

Metabolic and Pharmacokinetic Studies : Tracing the absorption, distribution, metabolism, and excretion of Thiabendazole in biological systems. clearsynth.comthalesnano.combiosynth.com

Residue Analysis : Quantifying trace amounts of Thiabendazole in food and environmental samples to ensure compliance with regulatory limits. mdpi.comcore.ac.uk

Method Validation : Ensuring analytical procedures are robust, reliable, and reproducible for quality control applications. clearsynth.comclearsynth.com

In essence, this compound provides the analytical precision required to better understand the behavior, fate, and concentration of Thiabendazole, thereby addressing a crucial need for accuracy in scientific and regulatory research. musechem.comclearsynth.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dideuterio-4-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1D,2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCNZQLZVWNLKY-MZWXYZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)C3=C(SC(=N3)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization of Thiabendazole D6

Deuterium (B1214612) Incorporation Methodologies

The introduction of deuterium into the thiabendazole (B1682256) structure can be achieved through various methods, primarily focusing on the exchange of hydrogen atoms on the aromatic rings. researchgate.net The choice of strategy depends on the desired level of deuteration, selectivity, and the availability of starting materials.

Strategies for Selective Deuteration of the Thiabendazole Moiety

The thiabendazole molecule consists of a benzimidazole (B57391) ring system linked to a thiazole (B1198619) ring. nih.gov Both ring systems are aromatic and contain protons that can be exchanged for deuterium under specific conditions.

Catalytic Hydrogen-Deuterium (H-D) Exchange: This is a common and effective method for deuterating aromatic and heteroaromatic compounds. oup.com Transition metal catalysts, such as Platinum (Pt), Palladium (Pd), Rhodium (Rh), and Iridium (Ir), are used to facilitate the exchange between the C-H bonds of the substrate and a deuterium source. oup.comresearchgate.netsnnu.edu.cn For thiabendazole, a heterogeneous catalyst like Platinum on carbon (Pt/C) in the presence of a deuterium source like deuterium oxide (D₂O) can be used to exchange the protons on the benzene (B151609) ring under elevated temperatures. oup.com Iridium-based catalysts are also known for their high efficiency in deuterating N-heterocycles. researchgate.netresearchgate.net

Acid-Catalyzed H-D Exchange: Strong deuterated acids can promote the exchange of aromatic protons, particularly those at positions activated by electron-donating groups. This method can offer regioselectivity based on the electronic properties of the aromatic rings.

Electrophotocatalysis: This modern technique uses an electrophotocatalyst and a simple deuterium source like D₂O to achieve dearomative deuteration of (het)arenes under mild conditions. chinesechemsoc.org This method can offer high site-selectivity and deuterium incorporation, overcoming the challenges associated with the high stability of aromatic systems. chinesechemsoc.org

Precursor Selection and Reaction Pathway Design for D6 Labeling

The synthesis of Thiabendazole D6 can be approached via two primary pathways: late-stage deuteration of the final molecule or a synthetic build-up using deuterated precursors.

Late-Stage Deuteration: This is often the more direct approach, where non-labeled Thiabendazole is used as the precursor. The compound is subjected to H-D exchange conditions to replace the four protons on the benzimidazole's benzene ring and two other protons on the heterocyclic rings. This method relies on the development of a highly efficient catalytic system that can achieve the desired level of deuteration without degrading the molecule.

Synthetic Approach from Deuterated Precursors: This pathway involves building the this compound molecule from smaller, pre-deuterated building blocks. For instance, the synthesis could start from a deuterated o-phenylenediamine (B120857), which would form the deuterated benzimidazole ring. This method can provide precise control over the location of the deuterium labels but may require a more complex, multi-step synthesis. researchgate.nettandfonline.com

Below is a table outlining the potential reaction pathways.

Table 1: Potential Reaction Pathways for this compound Synthesis

| Pathway | Precursor(s) | General Method | Advantages | Challenges |

|---|---|---|---|---|

| Late-Stage Deuteration | Thiabendazole | Heterogeneous Catalytic H-D Exchange (e.g., Pt/C, D₂O) | Fewer synthetic steps; simpler starting material sourcing. | Requires harsh conditions (high temp/pressure); potential for incomplete deuteration or side reactions. |

| Synthetic Build-up | Deuterated o-phenylenediamine + Thiazole-4-carboxylic acid | Condensation Reaction | High regioselectivity; precise deuterium placement. | More complex, multi-step synthesis; availability and cost of deuterated precursors. tandfonline.com |

Synthetic Protocols for this compound

Detailed Chemical Reaction Steps and Conditions

A hypothetical protocol for the synthesis of this compound via late-stage H-D exchange is detailed below. This protocol is based on general methods for deuterating aromatic compounds. oup.com

Reaction: Heterogeneous Catalytic H-D Exchange

Preparation: In a high-pressure reaction vessel, dissolve Thiabendazole (1 equivalent) in a suitable solvent system, such as a mixture of D₂O and an organic co-solvent like THF or dioxane to aid solubility.

Catalyst Addition: Add a heterogeneous catalyst, such as 10% Platinum on carbon (Pt/C), at a loading of approximately 10-20% by weight relative to the thiabendazole.

Deuterium Source: The primary deuterium source is the D₂O solvent. To drive the reaction, the vessel can be pressurized with deuterium gas (D₂).

Reaction Conditions: Seal the vessel and heat the mixture to a temperature ranging from 150°C to 200°C. The reaction is typically stirred for 24 to 72 hours to allow for sufficient H-D exchange.

Work-up: After cooling, the reaction mixture is filtered to remove the Pt/C catalyst. The solvent is then removed under reduced pressure (e.g., rotary evaporation).

Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent or column chromatography on silica (B1680970) gel to isolate this compound with high chemical purity.

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and isotopic purity of this compound, several parameters can be optimized.

Temperature and Time: Higher temperatures and longer reaction times generally lead to greater deuterium incorporation but can also increase the risk of thermal degradation. oup.com A balance must be found to achieve high isotopic enrichment while maintaining good chemical yield.

Catalyst Selection and Loading: The choice of catalyst (e.g., Pt, Pd, Rh, Ir) and its support can significantly influence the reaction's efficiency and selectivity. researchgate.netsnnu.edu.cn Varying the catalyst loading can also impact the reaction rate.

Solvent System: The solvent must be able to dissolve the substrate while being compatible with the reaction conditions. The ratio of D₂O to any co-solvent can affect the exchange kinetics.

Pressure: If using D₂ gas, increasing the pressure can enhance the rate of deuteration.

The optimization process often involves running a series of small-scale reactions to screen different conditions, with the products analyzed by MS and NMR to determine the degree of deuteration and purity.

Analytical Techniques for Structural Confirmation and Isotopic Purity

Confirming the successful synthesis of this compound requires a combination of analytical techniques to verify its chemical structure, the number and location of deuterium atoms, and the isotopic purity. bvsalud.orgrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or electrospray ionization (ESI-MS), is the primary tool for determining isotopic purity. nih.govresearchgate.net It confirms the incorporation of deuterium by detecting the increase in the molecular weight of the compound. The isotopic distribution of the molecular ion cluster is analyzed to calculate the percentage of different isotopologues (D0, D1, D2, etc.). rsc.org For this compound, the goal is to maximize the abundance of the D6 species.

Table 2: Theoretical Mass-to-Charge (m/z) Ratios for Thiabendazole Isotopologues (Monoisotopic)

| Isotopologue | Chemical Formula | Exact Mass (Da) | Deuterium Atoms |

|---|---|---|---|

| Thiabendazole (D0) | C₁₀H₇N₃S | 201.0361 | 0 |

| Thiabendazole D1 | C₁₀H₆DN₃S | 202.0423 | 1 |

| Thiabendazole D2 | C₁₀H₅D₂N₃S | 203.0486 | 2 |

| Thiabendazole D3 | C₁₀H₄D₃N₃S | 204.0549 | 3 |

| Thiabendazole D4 | C₁₀H₃D₄N₃S | 205.0611 | 4 |

| Thiabendazole D5 | C₁₀H₂D₅N₃S | 206.0674 | 5 |

| This compound | C₁₀H₁D₆N₃S | 207.0737 | 6 |

A combination of these techniques provides a comprehensive characterization of the synthesized this compound, ensuring its suitability as a high-purity internal standard for analytical applications. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of this compound, confirming the specific positions of deuterium incorporation and estimating the isotopic abundance. By comparing the ¹H NMR and ¹³C NMR spectra of this compound with its non-deuterated counterpart, the locations of deuterium substitution can be definitively identified.

In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the protons on the benzimidazole and thiazole rings confirms successful deuteration at these positions. The protons on the benzimidazole ring of unlabeled Thiabendazole typically appear as a complex multiplet system in the aromatic region. For this compound, where the benzimidazole and thiazole protons are replaced by deuterium, these signals will be absent.

The ¹³C NMR spectrum provides further confirmation. While the carbon signals themselves remain, the coupling between carbon and deuterium (C-D) results in characteristic triplet patterns for the deuterated carbons, with significantly reduced signal intensity compared to protonated carbons due to the nuclear properties of deuterium.

Table 1: Comparative ¹H NMR Data (Predicted) for Thiabendazole and this compound in DMSO-d6

| Proton Position | Thiabendazole Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Observation |

| Benzimidazole H-4/H-7 | ~7.65-7.75 (m) | Absent | Disappearance of signal confirms deuteration. |

| Benzimidazole H-5/H-6 | ~7.30-7.40 (m) | Absent | Disappearance of signal confirms deuteration. |

| Thiazole H-2 | ~9.31 (s) | Absent | Disappearance of signal confirms deuteration. |

| Thiazole H-5 | ~8.09 (s) | Absent | Disappearance of signal confirms deuteration. |

| Benzimidazole N-H | ~12.5 (br s) | ~12.5 (br s) | Signal may remain depending on deuteration of the amine proton. |

Table 2: Comparative ¹³C NMR Data for Thiabendazole and this compound in DMSO-d6 Current time information in Bangalore, IN.

| Carbon Position | Thiabendazole Chemical Shift (δ, ppm) Current time information in Bangalore, IN. | This compound (Expected Observation) |

| Benzimidazole C-2 | ~151.7 | Shift may be slightly altered; coupling to D may be observed. |

| Thiazole C-4 | ~148.3 | Shift may be slightly altered; coupling to D may be observed. |

| Thiazole C-2 | ~154.0 | C-D coupling observed as a multiplet with reduced intensity. |

| Thiazole C-5 | ~122.6 | C-D coupling observed as a multiplet with reduced intensity. |

| Benzimidazole C-4/C-7 | ~115.1 | C-D coupling observed as a multiplet with reduced intensity. |

| Benzimidazole C-5/C-6 | ~123.9 | C-D coupling observed as a multiplet with reduced intensity. |

| Benzimidazole C-3a/C-7a | ~134.3 | Shift may be slightly altered. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Isotopic Distributionresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the characterization of this compound, providing precise mass measurement to confirm the elemental composition and detailed analysis of the isotopic distribution. researchgate.net HRMS can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov

The exact mass of unlabeled Thiabendazole (C₁₀H₇N₃S) is 201.03606 Da. For this compound (C₁₀HD₆N₃S), where six hydrogen atoms are replaced by deuterium, the theoretical exact mass increases to approximately 207.0737 Da. jst.go.jp HRMS analysis will confirm this mass with high accuracy (typically within 5 ppm), verifying the incorporation of six deuterium atoms. t3db.ca

Furthermore, HRMS provides a detailed isotopic pattern. Due to the natural abundance of isotopes like ¹³C and ¹⁵N, the mass spectrum of even an unlabeled compound shows a characteristic cluster of peaks (M, M+1, M+2, etc.). In a deuterated compound, the relative intensities of these peaks are significantly altered. ccspublishing.org.cnbiorxiv.org The isotopic distribution data from HRMS allows for the calculation of the isotopic purity of this compound, indicating the percentage of molecules that contain the desired number of deuterium atoms. researchgate.netnih.gov

Table 3: Theoretical Isotopic Distribution for Thiabendazole and this compound

| Isotopologue | Thiabendazole (C₁₀H₇N₃S) | This compound (C₁₀HD₆N₃S) |

| Mass (Da) | Relative Abundance (%) | Mass (Da) |

| M | 201.0361 | 100.00 |

| M+1 | 202.0394 | 11.87 |

| M+2 | 203.0368 | 5.09 |

Chromatographic Purity Assessment of Synthesized this compound

The chemical purity of the synthesized this compound is critical for its use as an internal standard. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Thiabendazole and its deuterated analogs. google.comsielc.comtandfonline.comresearchgate.net

A reversed-phase HPLC method, often coupled with UV or mass spectrometric detection, is typically employed. The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a C18 or similar column with a mobile phase gradient, commonly consisting of acetonitrile (B52724) and an aqueous buffer. sielc.comresearchgate.net

The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram. A high purity level, typically >98%, is required for analytical standards. google.com The method should be validated for linearity, accuracy, and precision.

Table 4: Example HPLC Method Parameters for Purity Assessment of this compound sielc.comepa.gov

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-programmed gradient from low to high organic content (e.g., 10% to 90% B over 15 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 302 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL |

Advanced Analytical Methodologies Utilizing Thiabendazole D6

Mass Spectrometry (MS) Applications

Mass spectrometry has become an indispensable technique for the detection and quantification of chemical compounds in diverse matrices. The application of isotopically labeled standards, such as Thiabendazole (B1682256) D6, has significantly advanced the capabilities of MS-based methods.

Thiabendazole D6 as an Internal Standard in LC-MS/MS

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound is widely employed as an internal standard for the analysis of its non-labeled counterpart, thiabendazole. core.ac.ukresearchgate.netobrnutafaza.hrepa.gov An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples, calibrants, and quality controls.

The quantification of thiabendazole is crucial in various fields, including food safety and environmental monitoring. This compound facilitates accurate measurement in complex matrices such as fruits, vegetables, milk, and sewage. core.ac.ukresearchgate.netobrnutafaza.hrnih.govmdpi.com For instance, methods have been developed for the determination of thiabendazole in citrus fruits, where it is used as a post-harvest fungicide. researchgate.net The use of this compound helps to correct for variations in sample preparation and instrument response, leading to more reliable results. mdpi.comresearchgate.net Analytical methods have been established for detecting thiabendazole in various food products, with some methods achieving low limits of detection (LOD) and quantification (LOQ). For solid food samples, LOD and LOQ values of 0.009 and 0.028 μg/mL have been reported, respectively, while for liquid samples, these values were 0.017 and 0.052 μg/mL. mdpi.com

Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that utilizes isotopically labeled compounds to achieve high levels of accuracy and precision. epa.govacs.org In this approach, a known amount of this compound is added to the sample before any extraction or cleanup steps. epa.gov Because this compound is chemically identical to thiabendazole, it experiences the same losses during sample processing. By measuring the ratio of the analyte to the isotopically labeled standard in the final extract, the initial concentration of the analyte in the sample can be determined with high accuracy, as this ratio remains constant throughout the analytical procedure. epa.gov This technique effectively compensates for analyte loss during sample preparation and for variations in instrument response. epa.govacs.org

Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS/MS analysis, particularly when dealing with complex samples. ut.eechromatographyonline.com These effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to inaccurate quantification. ut.ee this compound, due to its identical chromatographic behavior and similar ionization efficiency to thiabendazole, co-elutes and experiences the same matrix effects. ut.ee Consequently, by using the ratio of the analyte signal to the internal standard signal for quantification, the impact of matrix effects can be significantly minimized, leading to more accurate and reliable results. nih.govchromatographyonline.com

Isotope Dilution Techniques for Enhanced Accuracy and Precision

High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry for Complex Samples

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident identification and confirmation of compounds in complex samples. nih.govcsic.eslcms.czresearchgate.net When coupled with techniques like ion mobility spectrometry (IMS), which separates ions based on their size, shape, and charge, the analytical power is further enhanced. csic.eswaters.comwaters.com IMS can separate the target analyte from co-eluting matrix components, thereby reducing background noise and improving the signal-to-noise ratio. waters.comwaters.com This combined approach has been used for the analysis of thiabendazole, where IMS helped to resolve it from endogenous interferences in urine, leading to improved sensitivity and a lower limit of detection. csic.es The use of ion mobility can produce cleaner spectra, simplifying structural elucidation and improving the efficiency of identifying target analytes. waters.com

MRM Transition Optimization for Thiabendazole and this compound

In tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive method for quantifying targeted compounds. nih.gov This technique involves monitoring a specific precursor ion to product ion transition for a particular analyte. nih.gov For robust and reliable quantification, it is essential to optimize the MRM transitions for both the analyte (thiabendazole) and its internal standard (this compound). researchgate.net This optimization includes selecting the most intense and specific precursor and product ions and optimizing the collision energy for fragmentation. core.ac.ukresearchgate.net

Here is a table summarizing typical MRM transitions for Thiabendazole and this compound:

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |

| Thiabendazole | 202.00 | 175.00 | 35 | 130.90 | 43 |

| This compound | 208.0 | 181.1 | - | 137.1 | - |

This table presents example MRM transitions and collision energies which may vary based on the specific instrument and analytical conditions.

Chromatographic Techniques

Modern chromatographic techniques, particularly when coupled with mass spectrometry, provide the high selectivity and sensitivity required for trace-level analysis. The use of this compound is integral to the validation and routine application of these methods for its non-deuterated counterpart and other related benzimidazoles.

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for the trace analysis of veterinary drugs and pesticides in complex samples like food products and environmental matrices. obrnutafaza.hr The integration of this compound as an internal standard is a cornerstone of these method developments. nih.govlcms.cz

In these methods, a known quantity of this compound is added to the sample at the beginning of the preparation process. It co-elutes chromatographically very close to the non-deuterated thiabendazole. The mass spectrometer is set to monitor specific mass transitions for both the analyte (thiabendazole) and the internal standard (this compound). For instance, the protonated molecular ion for thiabendazole is monitored at m/z 202, while its deuterated standard is monitored at m/z 208. obrnutafaza.hrnih.gov By calculating the ratio of the analyte's response to the internal standard's response, analysts can compensate for variations in extraction recovery and signal suppression or enhancement caused by the sample matrix. lcms.cz

This isotope dilution UHPLC-MS/MS approach allows for rapid, accurate, and highly selective quantification. scielo.br Methods have been developed to detect thiabendazole and other biocides at concentrations as low as 0.4 ng/L in wastewater and 1.1 ng/g in sludge, demonstrating the sensitivity achieved. researchgate.net The use of deuterated internal standards is crucial for achieving the low limits of detection (LOD) and quantification (LOQ) required to meet regulatory standards. semanticscholar.orgscience.gov

Below is a table summarizing typical UHPLC-MS/MS parameters for the analysis of Thiabendazole and its deuterated internal standard.

Table 1: Representative UHPLC-MS/MS Parameters for Thiabendazole Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) for Product 1 | Reference |

|---|---|---|---|---|---|

| Thiabendazole | 202.0 | 175.0 | 130.9 | 35 | nih.govsemanticscholar.org |

| This compound | 208.0 | 181.1 | 137.1 | Not Specified | obrnutafaza.hr |

The goal of sample preparation is to extract the target analytes from the matrix and remove interfering substances prior to chromatographic analysis. The effectiveness of this step is critical for the reliability of the entire analytical procedure.

Solid-phase extraction (SPE) is a widely used cleanup technique in analytical chemistry. For the analysis of thiabendazole in matrices like animal tissues, water, and juice, SPE protocols are optimized to maximize recovery and minimize matrix effects. nih.govresearchgate.netnih.gov The use of this compound as an internal standard is vital to monitor and correct for any analyte loss during the multi-step SPE process. researchgate.net

Table 2: Overview of SPE Protocols for Thiabendazole Analysis

| Matrix | SPE Sorbent Type | Extraction/Elution Solvents | Purpose | Reference |

|---|---|---|---|---|

| Animal Tissues | Cyanopropyl (CN) | Extraction: Ethyl Acetate (B1210297); Elution: Not specified | Cleanup of tissue extracts | nih.gov |

| Environmental Water | Oasis HLB (Hydrophilic-Lipophilic Balanced) | Elution: Methanol/Ethyl Acetate mixture | Preconcentration and cleanup | mdpi.comnih.gov |

| Apple Juice | Mixed-Mode Cation Exchange (Oasis MCX) | Elution: Ammoniated Methanol | Cleanup and fractionation | researchgate.net |

| Wastewater | Modular setup with multiple sorbents (e.g., HLB) | Fractionated elution with different solvents | Fractionation of multiclass pollutants | nih.gov |

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized the analysis of pesticide residues in food matrices. ppm.edu.pl The method involves an initial extraction and partitioning step using acetonitrile (B52724) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. scispace.com The use of deuterated internal standards, added prior to the initial extraction, is a key adaptation for ensuring quantitative accuracy. teagasc.ie

For pH-dependent compounds like thiabendazole, the original QuEChERS method has been modified. scielo.br The "QuEChERS acetate" method, for example, uses an acetic acid-acetonitrile mixture for extraction and sodium acetate for partitioning, creating a buffer effect that stabilizes pH-sensitive analytes and improves their recovery. scielo.br Another adaptation involves adding different salts or sorbents like C18 during the d-SPE step to remove specific interferences, such as lipids from fatty matrices. scispace.com In all these adaptations, this compound would serve as the ideal internal standard to track and correct for the recovery of its non-deuterated analogue throughout the streamlined QuEChERS workflow. teagasc.ie

Chirality is a critical aspect of pharmacology and toxicology, as enantiomers of a chiral compound can exhibit different biological activities. ijrpr.com While thiabendazole itself is an achiral molecule, some of its analogs or related benzimidazole (B57391) compounds can be chiral. The analytical separation of these enantiomers is essential for understanding their individual effects. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common technique for this purpose. ijrpr.comnih.gov

In the context of analyzing a chiral thiabendazole analog, this compound would function as an achiral internal standard. Its purpose in a chiral separation method is not to separate into enantiomers but to provide a stable reference for the accurate quantification of the total concentration of the chiral analyte. The deuterated standard helps to correct for any variations during sample preparation and injection, ensuring that the quantitative data for the separated enantiomers is reliable. science.gov

Assessing the enantiomeric purity of a chiral drug substance is a regulatory requirement, as the "unwanted" enantiomer is often treated as an impurity. openaccessjournals.com An analytical method for this purpose must be able to both separate the enantiomers and accurately quantify them.

For a hypothetical chiral analog of thiabendazole, a chiral HPLC method would be developed to separate the two enantiomers. nih.gov this compound would be added as an internal standard to the sample. As the sample passes through the chiral column, the enantiomers of the analog would separate into two distinct peaks, while the achiral this compound would elute as a single peak. The UHPLC-MS/MS detector would then measure the peak area for each of the separated enantiomers and for the internal standard.

By using the response ratio relative to this compound, the precise concentration of each enantiomer can be determined, even at trace levels. This allows for the calculation of the enantiomeric ratio (ER) or enantiomeric excess (ee), which are the key measures of enantiomeric purity. The stability and known concentration of the deuterated internal standard are crucial for the accuracy of this assessment. science.gov

Chiral Separation Studies and this compound

Application of Chiral Stationary Phases and Mobile Phase Additives

In the enantioselective analysis of chiral compounds, the selection of an appropriate chiral stationary phase (CSP) and the optimization of the mobile phase composition are paramount for achieving successful separation. nih.gov For a compound like thiabendazole, which belongs to the azole class of fungicides, polysaccharide-based CSPs are often the first choice due to their broad applicability and proven success in separating a wide variety of chiral molecules. researchgate.netnih.govphenomenex.comscirp.org

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely utilized for their excellent chiral recognition capabilities. researchgate.netphenomenex.com The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte and the CSP. researchgate.net For the separation of thiabendazole enantiomers, columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) would be primary candidates. The choice between a coated and an immobilized phase is also a key consideration; immobilized phases offer greater stability and compatibility with a broader range of solvents, which can be advantageous during method development. phenomenex.com

Mobile Phase Additives

The composition of the mobile phase, including the use of additives, plays a crucial role in modulating the retention and enantioselectivity of the separation. For basic compounds like thiabendazole, the addition of a small percentage of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution. chiraltech.com In normal-phase chromatography, which frequently yields better enantioselectivity, additives are critical. mdpi.com

Commonly used mobile phase systems and additives for the chiral separation of a compound like thiabendazole would include:

Normal-Phase Mode: A mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol. Basic additives like diethylamine (B46881) (DEA) or ethylenediamine (B42938) (EDA) are typically added at low concentrations (e.g., 0.1% to 0.5%) to minimize peak tailing and improve separation efficiency. chiraltech.com

Reversed-Phase Mode: A mixture of water or an aqueous buffer with an organic modifier like acetonitrile or methanol. Acidic additives such as formic acid (FA) or trifluoroacetic acid (TFA) are often used to control the ionization state of the analyte and improve chromatographic performance. austinpublishinggroup.com Buffers like ammonium (B1175870) acetate or ammonium formate (B1220265) can also be employed to enhance resolution and are compatible with mass spectrometry detection. researchgate.net

The use of this compound as an internal standard would be particularly valuable in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it allows for accurate quantification by correcting for any analyte loss during sample processing and any ion suppression or enhancement effects in the mass spectrometer. lcms.cz While specific studies detailing the chiral separation of thiabendazole using this compound are not prevalent in published literature, the principles outlined above form the foundation for developing such an advanced analytical methodology.

Mechanistic and Fate Studies Employing Thiabendazole D6

Metabolic Pathway Elucidation

The use of Thiabendazole (B1682256) D6 as an internal standard has been instrumental in elucidating the metabolic fate of Thiabendazole in biological systems.

In both in vitro and in vivo studies, the metabolic pathway of Thiabendazole D6 mirrors that of the unlabeled compound. The principal metabolic transformation in animals, including rats, mice, and goats, is the hydroxylation of the benzimidazole (B57391) ring. nih.govmdpi.comnih.gov This is followed by conjugation to form glucuronide and sulfate (B86663) derivatives. nih.gov

Research conducted in mice and rats has shown that after administration, Thiabendazole is primarily metabolized to 5-hydroxythiabendazole (B30175) (5-OH-TBZ) and its conjugates. nih.gov Studies in goats dosed with ¹⁴C-labeled Thiabendazole revealed that the majority of the dose was excreted in the urine (69%) and feces (28%), with the major residue in milk being the O-sulfate conjugate of 5-hydroxythiabendazole. fao.org When this compound is employed in such studies, it undergoes the same transformations, yielding deuterated versions of these metabolites.

Analytical methods developed for the simultaneous determination of Thiabendazole and its primary metabolite rely on this compound as an internal standard for the parent compound. nih.govresearchgate.net The primary deuterated metabolite that would be formed and monitored is deuterated 5-hydroxythiabendazole.

In addition to the major metabolite, other minor metabolites have been identified in the urine of rats and mice, including 4-hydroxy-TBZ and 2-acetylbenzimidazole (B97921) (ABI). nih.govnih.gov Mouse embryo culture studies also detected the formation of 5-OH-TBZ and ABI from Thiabendazole. nih.gov Consequently, the metabolism of this compound is expected to produce the corresponding deuterated versions of these molecules.

Table 1: Expected Deuterated Metabolites from this compound Metabolism This table is generated based on known metabolic pathways of the non-labeled Thiabendazole.

| Metabolite Name | Parent Compound | Matrix / Study Type | Reference(s) |

|---|---|---|---|

| 5-Hydroxythiabendazole D5 | This compound | Animal Tissues, Urine, Milk | nih.govnih.govfao.org |

| 5-Hydroxythiabendazole D5 Glucuronide | This compound | Urine | nih.gov |

| 5-Hydroxythiabendazole D5 Sulfate | This compound | Urine, Milk | nih.govfao.org |

| 4-Hydroxythiabendazole D5 | This compound | Urine (minor) | nih.govnih.gov |

The biotransformation of Thiabendazole is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Studies in rats have demonstrated that Thiabendazole acts as a mixed inducer of CYP forms, specifically affecting the CYP1A and CYP2B subfamilies. nih.gov Administration of Thiabendazole leads to the induction of CYP1A1, CYP1A2, CYP2B1, and CYP2B1/2 mRNA levels and corresponding enzyme activities. nih.govselleckchem.com

Further in vitro research has characterized Thiabendazole as a mechanism-based inhibitor of CYP1A2. researchgate.netresearchgate.net The metabolic processes driven by these enzymes, such as the primary hydroxylation to 5-OH-TBZ, are the same for this compound. The use of deuterated standards in these enzymatic assays is crucial for precise quantification and understanding the kinetics of inhibition and metabolism. researchgate.net

Identification of Deuterated Metabolites

Environmental Degradation Research

Investigations into the environmental fate of Thiabendazole reveal its persistence in certain conditions and its susceptibility to specific degradation pathways. These findings are directly applicable to this compound.

Environmental fate studies identify aquatic photolysis as the only significant degradation pathway for Thiabendazole. epa.govepa.gov The compound is stable in the dark but degrades rapidly when exposed to sunlight in aqueous solutions. fao.orgepa.gov The reported half-life for aqueous photolysis is approximately 2.4 to 29 hours. nih.govfao.orgepa.gov

The major degradation products identified from the photolysis of ¹⁴C-labeled Thiabendazole include benzimidazole, benzimidazole-2-carboxamide, and benzimidazole-2-carboxylic acid. epa.govepa.gov Trace amounts of 5-hydroxythiabendazole have also been noted. epa.gov When this compound undergoes photolytic degradation, it is expected to form the deuterated analogues of these compounds.

Table 2: Photodegradation Products of Thiabendazole This table lists the known degradation products from the photolysis of non-labeled Thiabendazole.

| Degradation Product | Parent Compound | Reference(s) |

|---|---|---|

| Benzimidazole | Thiabendazole | fao.orgepa.govepa.gov |

| Benzimidazole-2-carboxamide | Thiabendazole | epa.govepa.gov |

| Benzimidazole-2-carboxylic acid | Thiabendazole | epa.govepa.gov |

Thiabendazole is chemically stable to hydrolysis across a range of environmentally relevant pH levels (pH 5, 7, and 9). epa.govepa.govepa.gov Studies have shown no significant hydrolysis over a 30-day period in the dark. epa.gov

In soil, Thiabendazole is considered persistent and immobile. epa.govepa.gov It binds tightly to soil particles and does not metabolize significantly under either aerobic or anaerobic conditions. epa.gov The aerobic soil metabolism half-life has been reported to be as long as 688 days, indicating very slow biodegradation. epa.govepa.gov A major degradate found in anaerobic soil metabolism studies was benzimidazole. epa.gov These characteristics of high persistence and low mobility in soil are expected to be identical for this compound.

Table 3: Environmental Fate Parameters for Thiabendazole

| Parameter | Value | Matrix/Condition | Reference(s) |

|---|---|---|---|

| Aerobic Soil Metabolism Half-Life | 688 days | Soil | epa.govepa.gov |

| Aquatic Photolysis Half-Life | 2.4 days | Water | epa.govepa.gov |

Sorption and Mobility Studies in Soil and Aquatic Environments

Isotopically labeled compounds are crucial tools in environmental science for tracking the fate and transport of substances without altering their chemical behavior. This compound, a deuterated form of thiabendazole, is utilized in such studies for this exact purpose. clearsynth.com Its chemical and physical properties, including its sorption and mobility, are considered equivalent to the non-labeled parent compound, allowing researchers to accurately trace its movement through different environmental compartments. clearsynth.com Studies employing this compound and its parent compound have consistently shown that thiabendazole has low mobility in soil and a strong tendency to adsorb to soil particles and aquatic sediments. epa.govnih.gov

Research Findings on Sorption

The sorption of a chemical to soil is a key process that dictates its mobility, bioavailability, and persistence. For thiabendazole, studies have demonstrated a high affinity for soil particles, which significantly limits its potential for leaching into groundwater. epa.govfao.org This strong binding is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). High Koc values indicate that the compound preferentially sorbs to soil organic matter and clay particles rather than remaining dissolved in the soil water.

Environmental fate studies report a wide range of Koc values for thiabendazole, underscoring its tendency for low mobility. epa.govnih.gov The values are influenced by the specific characteristics of the soil, such as organic matter content, clay content, and pH. nih.gov For example, one set of findings reported Koc values ranging from 2,500 to 4,680 mL/g, which classifies thiabendazole as having only slight mobility. nih.gov Other research has shown a Koc value of 1,104 mL/g in sand, while in soils with higher non-sand content, the Koc values ranged from 1,813 to 22,470 mL/g. epa.gov This variability highlights the importance of soil composition in controlling thiabendazole's fate. Adsorption has also been observed to increase with decreasing soil pH, a phenomenon attributed to the ionization of the thiabendazole molecule in more acidic conditions. nih.gov

Table 1: Soil Sorption Coefficients for Thiabendazole

| Soil Type/Condition | Sorption Coefficient (Koc) (mL/g) | Reference |

|---|---|---|

| General Range | 2,500 - 4,680 | nih.gov |

| Sand | 1,104 | epa.gov |

| Non-Sand Soils | 1,813 - 22,470 | epa.gov |

Research Findings on Mobility

Consistent with its high sorption potential, thiabendazole exhibits very low mobility in soil environments. Laboratory and field studies confirm that it is not prone to leaching through the soil profile.

Column Leaching Studies : Experiments using soil columns have shown that thiabendazole is immobile under various simulated leaching conditions. fao.org Even when subjected to conditions representing rapid or slow, continuous water flow over extended periods, the compound remains largely in the upper layers of the soil. fao.orgepa.gov

Field Dissipation Studies : Terrestrial field dissipation studies corroborate the laboratory findings, demonstrating that thiabendazole is persistent and does not leach under real-world conditions. epa.gov In these studies, thiabendazole was typically detected only at trace levels between 6 and 12 inches deep and was not found at depths below 12 inches. epa.gov This indicates that even after direct application, its downward movement is minimal.

Aquatic Environments : When thiabendazole enters aquatic systems, its high sorption affinity causes it to partition from the water column and bind strongly to suspended solids and bottom sediments. nih.gov This process effectively immobilizes the compound within the aquatic environment, reducing its concentration in the water phase. epa.gov

Table 2: Summary of Thiabendazole Mobility Findings

| Study Type | Key Findings | Reference |

|---|---|---|

| Soil Column Leaching | Thiabendazole is immobile and remains in the top soil layer under both rapid and slow leaching conditions. | fao.orgepa.gov |

| Terrestrial Field Dissipation | Persistent in field conditions with no significant leaching observed below a 12-inch depth. | epa.gov |

| Aquatic System Behavior | Expected to adsorb strongly to suspended solids and sediment, leading to low concentrations in the water column. | nih.govepa.gov |

Pharmacokinetic and Toxicokinetic Investigations with Thiabendazole D6

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The use of isotopically labeled compounds, such as Thiabendazole (B1682256) D6, is a critical tool in pharmacokinetic research. biosynth.com The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, stable isotope-labeled version of the drug, which can be readily distinguished from its unlabeled counterpart by analytical techniques like mass spectrometry. biosynth.commedchemexpress.com This labeling allows for precise tracing of the compound's journey through a biological system, providing detailed insights into its absorption, distribution, metabolism, and excretion (ADME) profile without altering its fundamental chemical properties. biosynth.comresearchgate.net

Bioavailability and Tissue Distribution Using Labeled Compound

Studies utilizing radiolabeled thiabendazole (¹⁴C or ³⁵S) in various species, including rats, cattle, sheep, goats, and dogs, have demonstrated its rapid absorption and distribution throughout the body. fao.orgnih.gov Following oral administration, thiabendazole is quickly absorbed from the gastrointestinal tract. fao.org Peak plasma concentrations are typically reached within 1 to 2 hours in humans and dogs, and 4 to 7 hours in cattle and sheep. fao.orgdrugbank.com

The deuterium-labeled Thiabendazole D6 allows for more precise quantification and differentiation from endogenous compounds during analysis. biosynth.com Investigations with labeled thiabendazole have shown that it distributes to most body tissues. nih.gov Studies in rats using ¹⁴C-labeled thiabendazole indicated that the compound readily crosses the placental barrier, exposing the fetus. nih.gov

Data from a study on lactating goats showed that residues, including the parent compound and its primary metabolite, 5-hydroxythiabendazole (B30175), were found in various tissues. The highest concentrations were observed in the liver, followed by the kidney, muscle, and fat.

Table 1: Tissue Distribution of Total Residues in a Lactating Goat

| Tissue | Residue Concentration (mg/kg) |

| Liver | 0.2 |

| Kidney | 0.12 |

| Muscle | 0.08 |

| Fat | Not specified |

| Data derived from studies on ¹⁴C-labeled thiabendazole in goats. fao.org |

Excretion Pathways and Rates

The primary route of elimination for thiabendazole and its metabolites is through the urine and feces. fao.org Metabolic studies have shown that excretion is generally complete within 3 to 8 days. fao.org

In rats administered ¹⁴C or ³⁵S labeled thiabendazole, approximately 92% of a 25 mg/kg dose was excreted within 48 hours, with 66% in the urine and 26% in the feces. fao.org At a higher dose of 100 mg/kg, 79% was excreted in 48 hours (49% urine, 30% feces). fao.org In humans, after a single oral dose of ¹⁴C-thiabendazole, 87% to 100% of the dose was recovered within 48 hours, with the majority (81-91%) found in the urine and a smaller portion (2-7%) in the feces. fao.org

The major metabolite identified in all species studied is 5-hydroxythiabendazole, which is excreted primarily as its glucuronide and sulfate (B86663) conjugates. fao.orgnih.govdrugbank.com A minor metabolic pathway involves the formation of 4-hydroxythiabendazole and 2-acetylbenzimidazole (B97921). nih.govnih.gov

Table 2: Excretion of Labeled Thiabendazole in Rats (48 hours post-dose)

| Dose | % in Urine | % in Feces | Total % Excreted |

| 25 mg/kg | 66% | 26% | 92% |

| 100 mg/kg | 49% | 30% | 79% |

| Data from a study using ¹⁴C or ³⁵S labeled thiabendazole in rats. fao.org |

Toxicological Mechanism Exploration

Deuterated compounds like this compound are valuable in mechanistic toxicology to trace the parent compound and its metabolites at the cellular and molecular level. This aids in understanding how the compound interacts with biological systems to elicit toxic effects.

Tracing Cellular Uptake and Intracellular Localization of this compound

The ability of a compound to enter cells and its subsequent location within the cell are crucial determinants of its biological activity and toxicity. The hydrophobic nature of thiabendazole suggests it can passively diffuse through the lipid barriers of cells. nih.govwhiterose.ac.uk Studies on related compounds have utilized advanced imaging techniques to determine intracellular localization. whiterose.ac.ukresearchgate.net For instance, research on similar benzimidazole (B57391) structures and other complex molecules has shown that they can accumulate in specific organelles like the mitochondria or lysosomes, which can be pivotal to their mechanism of action. researchgate.netsemanticscholar.org The use of this compound in conjunction with techniques like mass spectrometry imaging would allow for precise mapping of its distribution within cells and tissues.

Investigation of Molecular Targets and Pathways Affected by Deuterated Compound

The primary mode of action for thiabendazole as an antifungal and antiparasitic agent is believed to be the inhibition of the helminth-specific enzyme fumarate (B1241708) reductase, which disrupts mitochondrial function. biosynth.comdrugbank.comncats.io Another key molecular target is tubulin; thiabendazole inhibits microtubule formation, which is essential for cell division. biosynth.comncats.io

Recent studies in zebrafish have indicated that thiabendazole exposure can significantly alter critical signaling pathways, such as the PI3K/Akt and MAPK pathways, which are vital for proper organogenesis. researchgate.netnih.gov The use of this compound can help in studies designed to quantify the binding affinity to these targets and to trace the metabolic fate of the compound as it interacts with these pathways. Molecular docking and dynamics simulations have been used to model the interaction of thiabendazole with DNA, suggesting it binds in the grooves of the DNA helix. rsc.org

Oxidative Stress and Apoptosis Induction Studies

There is growing evidence linking thiabendazole exposure to the induction of oxidative stress and apoptosis (programmed cell death). researchgate.netnih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Studies in zebrafish larvae exposed to thiabendazole have demonstrated an increase in ROS production, which can trigger a cascade of events leading to apoptosis. researchgate.netnih.gov This process is often mediated by the mitochondria, which, when dysfunctional, can release factors that activate caspases, the key executioner enzymes of apoptosis. nih.govmdpi.com Research has shown that thiabendazole can induce apoptosis in cancer cells and that this is linked to the disruption of mitochondrial function and the activation of caspase-3. mdpi.comnih.gov The stable isotopic label in this compound would be instrumental in quantitative proteomics or metabolomics studies aimed at identifying the specific proteins and metabolites that are altered in response to oxidative stress and during the apoptotic process induced by the compound. medchemexpress.com

Advanced Research Applications and Future Directions for Thiabendazole D6

Prodrug Development and Release Mechanisms

The development of prodrugs—inactive precursors that are converted into an active drug within the body or upon specific triggers—is a key strategy to improve the therapeutic or application profiles of compounds like Thiabendazole (B1682256). nih.govactamedicamarisiensis.ro Research in this area focuses on creating derivatives that can be released in a controlled manner, and Thiabendazole D6 serves as a critical analytical tool to study the kinetics and efficiency of these release mechanisms. biosynth.comnih.gov

Dual-Triggered Release Systems Utilizing this compound

Recent innovations have focused on creating sophisticated prodrug systems for Thiabendazole that respond to multiple environmental triggers, enhancing specificity and reducing off-target effects. acs.orgnih.gov One novel approach involves a prodrug based on an ionic liquid (IL) designed for dual-triggered release in response to both water (humidity) and enzymes. acs.orgnih.gov

The release mechanism is based on a molecular structure containing both hemiacetal and amide bonds. acs.org The presence of water triggers the hydrolysis of the hemiacetal bond, while specific enzymes, such as amidase, can cleave the amide bond. acs.orgnih.gov This dual-release property is particularly advantageous for applications where humidity and biological activity are co-located, such as in controlling fungal growth on post-harvest fruits. acs.orgnih.gov Furthermore, the release can be modulated by pH, with acidic conditions accelerating the breakdown of the prodrug. nih.gov While these systems have been developed with Thiabendazole, this compound is ideally suited for the precise study of these release dynamics, allowing researchers to differentiate the released active compound from the prodrug form with high accuracy during analysis. nih.govepa.gov

Kinetic Studies of Prodrug Hydrolysis and this compound Release

Understanding the rate and extent of prodrug activation is crucial for its effectiveness. Kinetic studies are performed to quantify the hydrolysis of the prodrug and the subsequent release of active Thiabendazole under various conditions. acs.orgmdpi.com this compound is an ideal tracer for these studies, enabling exact measurement of the released compound over time via isotope dilution mass spectrometry. biosynth.comepa.gov

In a study of a dual-responsive Thiabendazole prodrug, the release was found to be highly dependent on both humidity and pH. acs.orgnih.gov At a constant humidity, the rate of release increased significantly in more acidic environments. nih.gov For instance, after 480 minutes, the cumulative release was over 75% at pH 4.5, whereas it remained below 50% at pH levels of 5.5 and 6.5. nih.gov The data from such release studies are often fitted to mathematical models, such as the Weibull model, to characterize the release profile. In one such study, the model showed an excellent fit with correlation coefficients (r²) greater than 0.99, confirming a well-defined and predictable release mechanism. nih.gov

Table 1: Cumulative Release of Thiabendazole from a pH-Sensitive Prodrug This interactive table summarizes the kinetic data of Thiabendazole release from a prodrug system under different pH conditions at 38% humidity. Data is adapted from studies on Thiabendazole prodrugs. nih.gov

| Time (minutes) | Cumulative Release at pH 4.5 (%) | Cumulative Release at pH 5.5 (%) | Cumulative Release at pH 6.5 (%) |

|---|---|---|---|

| 60 | >20 | <10 | <10 |

| 120 | >40 | <20 | <15 |

| 240 | >60 | <30 | <25 |

| 480 | >75 | <50 | <45 |

Ecotoxicological Impact Assessment

The widespread use of fungicides necessitates a thorough understanding of their environmental fate and impact on non-target species. epa.govdiva-portal.org this compound plays a pivotal role as a deuterated tracer in ecotoxicological studies, allowing for the precise quantification of Thiabendazole residues in the environment and tracking its uptake and metabolism in various organisms. epa.govnih.gov

Environmental Monitoring of this compound Residues

Accurate monitoring of pesticide residues in environmental compartments is essential for risk assessment. hpc-standards.com Regulatory bodies and environmental researchers rely on robust analytical methods to detect and quantify these residues. This compound is explicitly used as a labeled internal standard in validated methods, such as U.S. Environmental Protection Agency (EPA) Method 1694. epa.gov This method uses high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC/MS/MS) to determine the concentration of pharmaceuticals and personal care products, including Thiabendazole, in diverse environmental matrices. epa.gov The addition of a known quantity of this compound to a sample allows for precise correction of any analyte loss during sample extraction and analysis, ensuring highly accurate quantification of the parent compound. epa.gov

Table 2: Environmental Matrices Monitored Using this compound as a Tracer This table lists the types of environmental samples for which this compound is used as a labeled standard for residue analysis according to established methods. epa.gov

| Matrix Type | Description |

|---|---|

| Water | Includes surface water and wastewater samples where fungicide runoff may accumulate. |

| Soil | Terrestrial environments where pesticides are applied or deposited. |

| Sediment | Riverbeds and lakebeds where compounds can settle and persist. |

| Biosolids | Treated sewage sludge, which may be used as fertilizer and can contain concentrated levels of contaminants. |

Bioaccumulation and Bioconcentration Studies with Labeled Thiabendazole

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. fao.orgnih.gov These processes are critical indicators of an organism's exposure and the potential for a substance to move up the food chain. Labeled versions of Thiabendazole are used to conduct these studies. epa.govepa.gov

A key study investigated the bioconcentration of carbon-14 (B1195169) labeled Thiabendazole in Bluegill Sunfish (Lepomis macrochirus). epa.gov While this study used a radioisotope, the principles and methodology are directly applicable to studies using stable isotopes like this compound, especially with modern mass spectrometry techniques. fraunhofer.de The study found that Thiabendazole did not bioaccumulate to a significant degree in the whole fish over a 28-day period. epa.govepa.gov However, the bioconcentration factor (BCF)—the ratio of the chemical concentration in the fish to that in the water—varied significantly between tissues. The viscera showed a high BCF of 747, indicating concentration in these organs, while the edible portion had a low BCF of 19.72. epa.gov Importantly, the study also showed rapid depuration (elimination), with over 96% of the residues cleared from the viscera within three days of the fish being moved to clean water. epa.govepa.gov

Table 3: Bioconcentration Factors (BCF) of Labeled Thiabendazole in Bluegill Sunfish This interactive table presents the BCF values for different tissues, demonstrating the distribution of Thiabendazole within the organism. Data is from a study using 14C-labeled Thiabendazole. epa.gov

| Tissue | Bioconcentration Factor (BCF) |

|---|---|

| Whole Fish | 86.5 |

| Edible Portion | 19.72 |

| Viscera | 747 |

Effects on Non-Target Organisms Using Deuterated Tracer

While Thiabendazole has low toxicity to birds and mammals, it is recognized as being highly toxic to freshwater fish and invertebrates. epa.gov Understanding the mechanisms behind this toxicity requires knowing how the compound is taken up, distributed, and metabolized by these non-target organisms. diva-portal.org A deuterated tracer like this compound is an ideal tool for such investigations. nih.govwur.nl

By exposing an organism to Thiabendazole and using this compound as a tracer, researchers can track the journey of the fungicide through the organism's body. This allows for the differentiation between the parent compound and its metabolic byproducts. epa.gov For example, studies on fish have shown that Thiabendazole is metabolized into compounds like 5-hydroxy thiabendazole, which was found to be the predominant residue in the viscera. epa.gov Using a deuterated tracer allows scientists to precisely quantify the parent compound and its metabolites in specific tissues and link their presence and concentration to observed toxicological effects. nih.gov This approach, known as stable isotope probing, provides a clear picture of exposure and metabolic pathways without the need for radioactive materials, thereby advancing the understanding of the ecotoxicological risks posed by the fungicide. nih.govwur.nl

Method Validation and Interlaboratory Comparison Studies

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of robust bioanalytical method validation. kcasbio.com These standards are crucial for mitigating matrix effects, which are a primary source of variability and potential inaccuracy in LC-MS/MS analysis. kcasbio.com Regulatory bodies like the FDA emphasize the development of reliable methods incorporating SIL-IS when available. kcasbio.com The validation of analytical methods is a requirement under regulations like (EU) No. 625/2017, which allows for validation within a single laboratory if it follows an internationally accepted protocol. accredia.it

Interlaboratory comparison studies, also known as proficiency tests, are essential for assessing the reproducibility and reliability of analytical methods across different laboratories. mdpi.comnih.govresearchgate.net These studies help to identify and reduce inter-laboratory variation, ensuring that data generated from different sites are comparable. researchgate.netnih.gov For instance, a study involving four laboratories demonstrated that using a common stable isotope internal standard mix significantly reduced inter-laboratory variation for five out of eight analytes. researchgate.net The Horwitz ratio (HorRat) is a tool used to evaluate the acceptability of analytical methods with respect to inter-laboratory precision. nih.gov Successful cross-validation studies, where quality control samples are assayed at different laboratories, confirm that analytical data is comparable across different clinical studies and locations. nih.gov

This compound has been employed as an internal standard in the development and validation of methods for detecting Thiabendazole and its metabolites in various matrices. nih.govresearchgate.net For example, a method for determining Thiabendazole and 5-hydroxythiabendazole (B30175) in bovine tissues used deuterated Thiabendazole as an internal standard, achieving recoveries of 96-103% for Thiabendazole. nih.govresearchgate.net In another instance, an analytical method for Thiabendazole in water was successfully validated at concentrations of 0.05 µg/L and 0.50 µg/L in both ground and surface water. epa.gov

The following table provides examples of validation parameters from a study using a deuterated internal standard.

| Parameter | Result | Guideline Acceptance Criteria |

| Intra-assay Precision (CV%) | ≤ 14.9% | ≤ 15% |

| Intra-assay Accuracy (%) | ± 11.1% | ± 15% |

| Inter-batch Precision (CV%) | ≤ 12.7% | ≤ 15% |

| Inter-batch Accuracy (%) | ± 11.5% | ± 15% |

| This table is based on data from a lenvatinib (B1674733) study and serves as an illustrative example of validation parameters. nih.gov |

Emerging Analytical Techniques for Deuterated Compounds

The development of advanced analytical techniques continues to expand the applications of deuterated compounds like this compound.

The integration of isotopically labeled compounds with advanced spectroscopic techniques offers enhanced sensitivity and specificity. scbt.comscbt.com Vibrational spectroscopic methods, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, can distinguish between different isotopologues, enabling the online monitoring of isotope labeling experiments. rsc.org Surface-Enhanced Raman Scattering (SERS) has shown promise for the highly sensitive detection of Thiabendazole. mdpi.commdpi.com The distinct vibrational modes of deuterated compounds can enhance spectroscopic analysis. scbt.comscbt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for isotopomer analysis, providing detailed information about the structure and dynamics of molecules. numberanalytics.com The use of ¹³C-labeled compounds can provide unique insights into the carbon backbone of molecules. nih.gov While deuterium (B1214612) labeling is common, the use of fully ¹³C-substituted compounds is considered the best standard for quantification by LC-MS/MS-based methods as they are less likely to exhibit retention time shifts compared to deuterated standards. foodriskmanagement.com

The table below summarizes some advanced spectroscopic techniques and their applications with isotopically labeled compounds.

| Spectroscopic Technique | Application with Isotopically Labeled Compounds |

| Mass Spectrometry (MS) | Determines the isotopic composition of molecules by measuring the mass-to-charge ratio of ions. numberanalytics.com |

| Nuclear Magnetic Resonance (NMR) | Determines the structure and dynamics of molecules by measuring the magnetic properties of nuclei. numberanalytics.com |

| Fourier Transform Infrared (FTIR) | Monitors bioprocesses in situ and online with high specificity for different molecules and their isotopologues. rsc.org |

| Raman Spectroscopy | Distinguishes different isotopologues and isotopomers for online monitoring of isotope labeling experiments. rsc.org |

| Surface-Enhanced Raman Scattering (SERS) | Provides highly sensitive detection of molecules like Thiabendazole. mdpi.com |

In the fields of metabolomics and exposomics, which study the complete set of metabolites and environmental exposures in a biological system, deuterated standards like this compound play a critical role. researchgate.net Chemical isotope labeling (CIL) combined with mass spectrometry improves sensitivity, selectivity, accuracy, and throughput in metabolome and exposome analysis. researchgate.net

Untargeted metabolomics aims to measure as many metabolites as possible in a sample. nih.gov The use of isotopically labeled internal standards is crucial for correcting analytical variability and ensuring accurate quantification. mdpi.com Techniques like Isotopic Ratio Outlier Analysis (IROA), which uses samples labeled with different percentages of ¹³C, help to differentiate biological signals from artifacts and determine the exact number of carbons in a molecule. nih.gov

The increased sensitivity offered by techniques like nanoscale liquid chromatography-electrospray ionization (nLC-ESI) platforms has the potential to uncover the roles of low-abundance signaling metabolites and trace-level xenobiotics, thereby enhancing our understanding of the chemical exposome and its health implications. bham.ac.uk

Integration of this compound with Novel Spectroscopic Methods

Considerations for Regulatory Science and Risk Assessment

The use of deuterated internal standards has significant implications for regulatory science and risk assessment. Regulatory agencies like the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) establish maximum residue levels (MRLs) for pesticides like Thiabendazole in food products. europa.euregulations.gov Accurate and reliable analytical methods are essential for monitoring compliance with these MRLs and conducting consumer risk assessments. europa.eu

The EPA's dietary risk assessment for Thiabendazole considered residues in livestock commodities and established tolerances for its presence in uncooked edible tissues and milk. regulations.gov The agency concluded that the dietary risk from food for Thiabendazole is not of concern. epa.govepa.gov However, a comprehensive risk assessment must consider aggregate exposure from all sources. epa.gov

The use of stable isotope-labeled internal standards is recommended by regulatory authorities for bioanalytical method development to ensure the reliability of data submitted for drug registration. researchgate.net The FDA has issued citations to laboratories for not having adequate procedures to track internal standard responses, highlighting the regulatory importance of this aspect of analysis. kcasbio.com While not a strict requirement, the FDA expects robust methods to incorporate SIL-IS when they are available. kcasbio.com The development and validation of analytical methods must adhere to guidelines such as those from the International Council for Harmonisation (ICH). europa.eu

Q & A

Q. How is Thiabendazole D6 synthesized, and what analytical methods validate its isotopic purity?